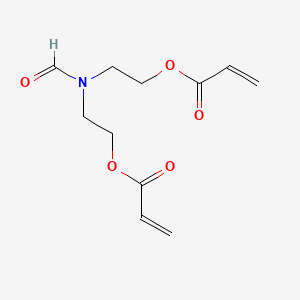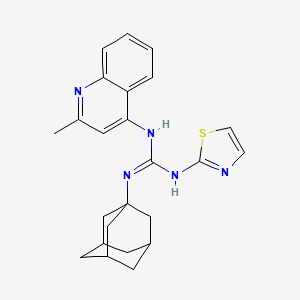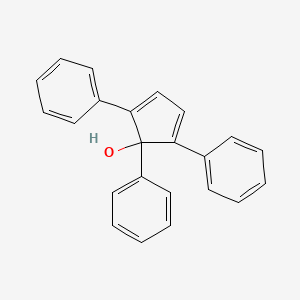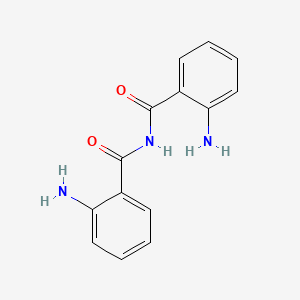
2-Amino-N-(2-aminobenzoyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-N-(2-aminobenzoyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two amino groups and a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2-aminobenzoyl)benzamide typically involves the direct condensation of carboxylic acids and amines. One efficient method is the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high efficiency, eco-friendliness, and the use of a reusable catalyst.
Another method involves the use of isocyanate intermediates generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, which react with Grignard reagents to produce the corresponding amides . This one-pot synthesis is highly effective for the preparation of amides from protected amines.
Industrial Production Methods
Industrial production of benzamide derivatives, including this compound, often employs high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-N-(2-aminobenzoyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The amino groups in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions include various substituted benzamides, quinones, and reduced amine derivatives.
Aplicaciones Científicas De Investigación
2-Amino-N-(2-aminobenzoyl)benzamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Amino-N-(2-aminobenzoyl)benzamide involves its interaction with molecular targets and pathways in biological systems. For instance, it acts as a zinc-binding group in the histone deacetylase (HDAC) structure, which is crucial for its anticancer activity . The compound’s ability to inhibit HDAC leads to the accumulation of acetylated histones, resulting in the activation of tumor suppressor genes and the induction of cell cycle arrest and apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminobenzamide: A simpler derivative with similar biological activities.
N-(2-Aminobenzoyl)aniline:
2-Amino-N-(2-aminoethyl)benzamide: A related compound with applications in chemical synthesis and biological research.
Uniqueness
2-Amino-N-(2-aminobenzoyl)benzamide is unique due to its dual amino groups and benzamide moiety, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
69084-38-4 |
|---|---|
Fórmula molecular |
C14H13N3O2 |
Peso molecular |
255.27 g/mol |
Nombre IUPAC |
2-amino-N-(2-aminobenzoyl)benzamide |
InChI |
InChI=1S/C14H13N3O2/c15-11-7-3-1-5-9(11)13(18)17-14(19)10-6-2-4-8-12(10)16/h1-8H,15-16H2,(H,17,18,19) |
Clave InChI |
HITHPLUWLCLFHC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NC(=O)C2=CC=CC=C2N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





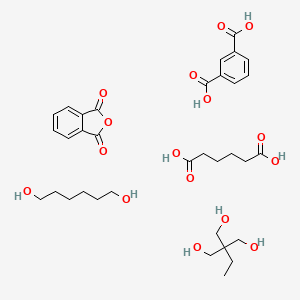
![2-Amino-6-[(1S)-1,2-dihydroxyethyl]pteridin-4(1H)-one](/img/structure/B14459192.png)
